molecular formula C8H19N B044039 tert-Octylamine CAS No. 107-45-9

tert-Octylamine

Cat. No.: B044039
CAS No.: 107-45-9
M. Wt: 129.24 g/mol
InChI Key: QIJIUJYANDSEKG-UHFFFAOYSA-N
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Description

tert-Octylamine: , also known as 2-Amino-2,4,4-trimethylpentane, is an organic compound with the molecular formula C8H19N. It is a colorless liquid with a strong ammonia-like odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ritter Reaction: The most common method for synthesizing tert-Octylamine involves the Ritter reaction. This reaction transforms a nitrile into an N-alkyl amide using electrophilic alkylating reagents.

    Alternative Methods: Another method involves the reaction of diisobutylene with benzyl cyanide under the action of concentrated sulfuric acid and water to form N-tert-octyl phenylacetamide.

Industrial Production Methods: Industrial production of this compound often employs the Ritter reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Octylamine can undergo oxidation reactions to form nitroso-tert-octane.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: m-Chloroperoxybenzoic acid, peroxyacetic acid.

    Acids: Sulfuric acid for the Ritter reaction.

    Hydrolyzing Agents: Acidation enzymes for hydrolysis of intermediates.

Major Products:

    Nitroso-tert-octane: Formed from the oxidation of this compound.

    N-tert-octyl phenylacetamide: An intermediate in the synthesis of this compound.

Mechanism of Action

The mechanism of action of tert-Octylamine primarily involves its role as an intermediate in chemical reactions. In the Ritter reaction, this compound is formed through the electrophilic addition of a carbenium ion to a nitrile, followed by hydrolysis of the resulting nitrilium ion to yield the amide . This mechanism highlights the compound’s ability to participate in complex organic transformations.

Comparison with Similar Compounds

    tert-Butylamine: Similar in structure but with a shorter carbon chain.

    tert-Amylamine: Another similar compound with a different branching pattern.

    Octylamine: A straight-chain amine with similar applications but different properties.

Uniqueness: tert-Octylamine is unique due to its branched structure, which imparts different chemical properties compared to its straight-chain counterparts. This branching can influence its reactivity and solubility, making it suitable for specific industrial applications .

Properties

IUPAC Name

2,4,4-trimethylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-7(2,3)6-8(4,5)9/h6,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJIUJYANDSEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021886
Record name tert-Octylamine
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Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Pentanamine, 2,4,4-trimethyl-
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CAS No.

107-45-9
Record name 2,4,4-Trimethyl-2-pentanamine
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Record name tert-Octylamine
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Record name tert-Octylamine
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Record name 2-Pentanamine, 2,4,4-trimethyl-
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Record name tert-Octylamine
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Record name 1,1,3,3-tetramethylbutylamine
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Record name TERT-OCTYLAMINE
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Synthesis routes and methods I

Procedure details

Mixtures of an unsymmetrical azoalkane and the corresponding symmetrical azoalkanes have unique thermal and initiator properties that may extend over a wide temperature range depending upon the R and R' groups. For example, when tert-octylamine (1,1,3,3-tetramethylbutylamine) and tert-butylamine are used in the sulfamide reaction, a mixture of di-tert-octyldiazine (which has a ten hour half life (t-1/2) of 107° C.) and tert butyl tert-octyldiazene (which has a 10 hour half life of 137° C.) is obtained; the 10 hour half lives were extrapolated from data in J. W. Timberlake et al 1976 publication in the Journal of Organic Chemistry, vol 41, page 1666. Di-tert-butyldiazene (which has a 10 hour t-1/2 about 160° C. and a b.p. of 109° C.) is removed during the workup. Mixtures of tert-octylamine with tert-amylamine or tert-dodecylamine (Primene 81-R product) give mixtures of azoalkanes with similar half lives as above. Mixtures of initiators of various activities are commonly used in various polymerization processes. Mixtures of peroxides of different half lives are used in the polymerization of styrene, vinyl chloride, and ethylene. Mixtures of azonitriles are also used in polymerizations but these leave toxic residues in the polymers. Mixtures of azoalkanes derived from tert-octylamine and another tertiary alkyl primary amine are particularly useful where a low or intermediate temperature initiator is required to initiate the polymerization at a reasonable rate and a higher temperature initiator is required to finish the reaction. This is especially true in the bulk polymerization of styrene where a high temperature initiator is required to obtain faster conversion to polystyrene. Peroxides cannot be used in this capacity because they degrade polystyrene at the higher temperatures. Azonitriles are too unstable to be used as finishing catalysts. In fact, prior to our invention, no such suitable commercially feasible initiator system existed.
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Synthesis routes and methods II

Procedure details

2.0 Parts of 5-(3-t-butyl-2-hydroxy-5-methyl-phenyl)-5-methylhexanoic acid and 2.0 parts thionyl chloride in 25 parts of toluene were stored for 2 hours at room temperature. The toluene and other volatiles were then stripped off at room temperature and 16 mb pressure. To the residue was then added 10 parts of 1,1,3,3-tetramethyl-butylamine and this mixture heated for 3 hours on a steam-bath. After diluting the reaction mixture with ether, the ether solution was washed successively with dilute hydrochloric acid, water, dilute sodium hydroxide, and water. Evaporation of the ether and crystallisation from 60°-80° C. petroleum-ether gave 5-(3-t-butyl-2-hydroxy-5-methylphenyl)-5-methyl-hexanoic acid amide of 1,1,3,3-tetramethylbutylamine m.p. 110°-2° C. with the following percentage composition by weight.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Octylamine
Reactant of Route 2
tert-Octylamine
Reactant of Route 3
tert-Octylamine
Reactant of Route 4
tert-Octylamine
Reactant of Route 5
tert-Octylamine
Reactant of Route 6
tert-Octylamine

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